
Preisocalamendiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preisocalamendiol, also known as (+)-Preisocalamenediol, is a germacrane sesquiterpenoid . It is a metabolite and a natural product found in Acorus calamus and Baccharis latifolia .
Synthesis Analysis
The synthesis of this compound has been discussed in the context of the total synthesis of Periplanone B . The synthesis involves a series of reactions including Cope Rearrangement, oxy-Cope Rearrangement, and anionic oxy-Cope Rearrangement . This compound was also found to be an important constituent of Bolivian Schinus molle essential oils .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . The IUPAC name is (2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one . The InChI and SMILES strings provide more detailed information about its molecular structure .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.35 g/mol . Other computed properties include XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, and Rotatable Bond Count of 1 .
Aplicaciones Científicas De Investigación
Preisocalamendiol: Un análisis exhaustivo de las aplicaciones de investigación: This compound, también conocido como “(2S,5E)-5-Metil-9-metilen-2-isopropil-5-ciclodecen-1-ona”, es un sesquiterpenoide germacrano con posibles aplicaciones en varios campos de investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en función de los datos de investigación disponibles.
Aromaterapia y propiedades tranquilizantes
This compound se ha identificado en los aceites esenciales de ciertas plantas, como S. molle, y se sugiere que tiene propiedades tranquilizantes sin la presencia de β-asarona, lo que indica un perfil de seguridad favorable para su uso en aromaterapia .
Modulación del receptor GABAA
La investigación indica que this compound puede actuar como un modulador positivo de los receptores GABAA, lo que podría ayudar a explicar los efectos tranquilizantes observados in vivo a partir de preparados de cálamo aromático .
Investigación metabolómica
El Metabolomics Innovation Centre (TMIC) apoya estudios de vanguardia que pueden incluir this compound como parte de su investigación sobre metabolitos y sus funciones en la salud y la enfermedad .
Análisis fitoquímico
This compound se ha encontrado como un constituyente importante en los análisis fitoquímicos realizados mediante cromatografía de gases, lo que indica su importancia en la composición de los aceites esenciales derivados de plantas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Preisocalamendiol involves the conversion of isocalamendiol to preisocalamendiol through a series of reactions.", "Starting Materials": [ "Isocalamendiol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Isocalamendiol is reduced to 1,2-dihydroisocalamendiol using sodium borohydride in methanol.", "1,2-dihydroisocalamendiol is then oxidized to isocalamendione using hydrochloric acid.", "Isocalamendione is then reacted with sodium hydroxide to form the sodium salt of isocalamendione.", "The sodium salt of isocalamendione is then reacted with methyl iodide to form the methyl ester of isocalamendione.", "The methyl ester of isocalamendione is then reduced to the methyl ester of isocalamendiol using palladium on carbon in acetone.", "Finally, the methyl ester of isocalamendiol is hydrolyzed to preisocalamendiol using hydrochloric acid." ] } | |
Número CAS |
25645-19-6 |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1 |
Clave InChI |
QTFJNWQFKJITEE-CYIWUNGXSA-N |
SMILES isomérico |
C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C |
SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
SMILES canónico |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Apariencia |
Oil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



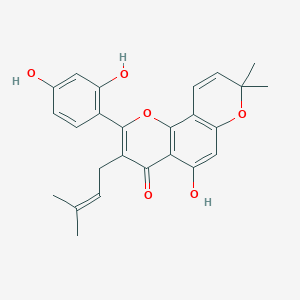
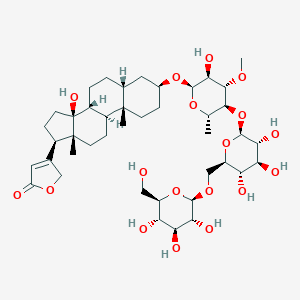
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)
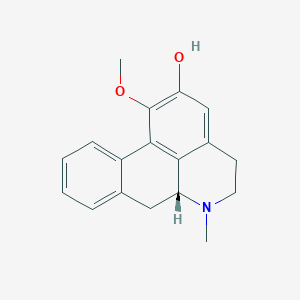
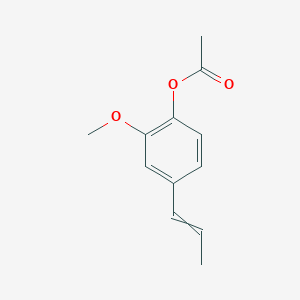
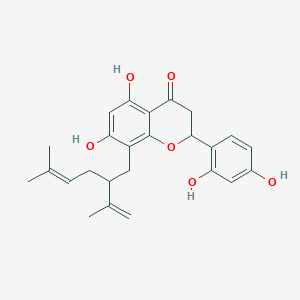

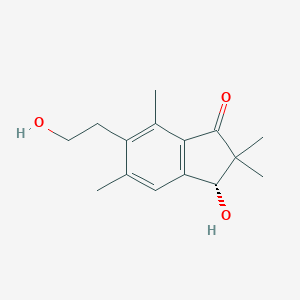
![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)
![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
